molecular formula C21H16ClN3O3S B11139367 N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Cat. No.: B11139367
M. Wt: 425.9 g/mol
InChI Key: CIPOXZJYVACLJV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a thiophene ring, and a chlorophenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Attachment of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenylamine is reacted with an appropriate intermediate.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

    Scalability: Adjusting reaction conditions to accommodate large-scale production, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide analogs: Compounds with slight modifications to the quinoxaline, thiophene, or chlorophenyl groups.

    Other Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide or quinoxaline-2-thione.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a compound of significant interest for further research and development.

Properties

Molecular Formula

C21H16ClN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C21H16ClN3O3S/c22-13-5-3-6-14(11-13)23-19(26)12-17-20(27)24-15-7-1-2-8-16(15)25(17)21(28)18-9-4-10-29-18/h1-11,17H,12H2,(H,23,26)(H,24,27)

InChI Key

CIPOXZJYVACLJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CS3)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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